An In-Depth Technical Guide to H-Tyr(tbu)-allyl ester HCl: A Versatile Building Block in Modern Peptide Synthesis
An In-Depth Technical Guide to H-Tyr(tbu)-allyl ester HCl: A Versatile Building Block in Modern Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of O-tert-Butyl-L-tyrosine allyl ester hydrochloride, commonly referred to as H-Tyr(tbu)-allyl ester HCl. This orthogonally protected amino acid derivative is a cornerstone in advanced solid-phase peptide synthesis (SPPS) for the strategic incorporation of tyrosine residues. We will delve into its physicochemical characteristics, provide detailed experimental protocols for its synthesis and use, and explore the mechanistic principles behind its selective deprotection. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block for the synthesis of complex peptides.
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate world of peptide synthesis, the ability to selectively unmask specific functional groups while others remain protected is paramount. This principle of "orthogonal protection" allows for the construction of complex peptide architectures, including cyclic peptides, branched peptides, and those with post-translational modifications.[1][2][3] H-Tyr(tbu)-allyl ester HCl is a prime example of an amino acid derivative designed for such sophisticated strategies.
It features two distinct protecting groups:
-
A tert-butyl (tBu) ether on the phenolic hydroxyl group of the tyrosine side chain.
-
An allyl ester protecting the C-terminal carboxylic acid.
The hydrochloric acid (HCl) salt form enhances the compound's stability and handling properties. The strategic utility of this compound lies in the differential lability of these protecting groups. The allyl ester is susceptible to cleavage under mild, palladium-catalyzed conditions, while the tert-butyl ether is stable to these conditions but readily removed with strong acids like trifluoroacetic acid (TFA).[4][5][6] This orthogonality provides the synthetic chemist with precise control over the peptide modification strategy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of H-Tyr(tbu)-allyl ester HCl is crucial for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 218938-62-6 | [7][8] |
| Molecular Formula | C₁₆H₂₄ClNO₃ | [7][8] |
| Molecular Weight | 313.82 g/mol | [7][8] |
| Appearance | White to off-white powder | [7] |
| Storage Conditions | Store at -15°C to 0-8°C, protected from moisture. | [7] |
| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Limited solubility in non-polar solvents. | [9] |
| Melting Point | Data not precisely available for the HCl salt. The related free base, H-Tyr(tBu)-OH, has a melting point of 243°C. |
Synthesis of H-Tyr(tbu)-allyl ester HCl
A potential synthetic pathway is outlined below:
Figure 1: Plausible synthetic route for H-Tyr(tbu)-allyl ester HCl.
Step-by-Step Conceptual Protocol:
-
Protection of the Tyrosine Side Chain: L-Tyrosine is first reacted with a tert-butylating agent, such as isobutylene in the presence of a strong acid catalyst, to form O-tert-Butyl-L-tyrosine (H-Tyr(tBu)-OH).
-
Allyl Esterification: The carboxylic acid of H-Tyr(tBu)-OH is then esterified using allyl alcohol. This reaction is typically mediated by a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
HCl Salt Formation: The resulting free base, H-Tyr(tbu)-allyl ester, is dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in an organic solvent to precipitate the hydrochloride salt.
-
Purification: The final product is then isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.
Spectroscopic Characterization
While specific spectra for H-Tyr(tbu)-allyl ester HCl are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aromatic Protons: Doublets around 6.8-7.2 ppm.
-
Allyl Group Protons: A multiplet for the internal CH =CH₂ proton around 5.8-6.0 ppm, and two doublets of doublets for the terminal CH=CH₂ protons between 5.2 and 5.4 ppm. The -O-CH₂ - protons will appear as a doublet around 4.6 ppm.
-
α-Proton: A triplet or multiplet around 4.0-4.3 ppm.
-
β-Protons: Two doublets of doublets around 3.0-3.3 ppm.
-
tert-Butyl Protons: A sharp singlet at approximately 1.3 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal around 170-172 ppm.
-
Aromatic Carbons: Signals in the range of 115-155 ppm.
-
Allyl Group Carbons: Signals for the C=C bond around 118 ppm and 132 ppm, and the -O-CH₂- carbon around 66 ppm.
-
α-Carbon: A signal around 54-56 ppm.
-
β-Carbon: A signal around 36-38 ppm.
-
tert-Butyl Group Carbons: A quaternary carbon signal around 78 ppm and the methyl carbons around 28 ppm.
FT-IR Spectroscopy:
-
N-H stretching (amine salt): A broad absorption in the region of 2800-3000 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹.
-
C=O stretching (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C=C stretching (aromatic and alkene): Peaks in the 1600-1650 cm⁻¹ region.
-
C-O stretching (ether and ester): Strong absorptions in the 1250-1000 cm⁻¹ range.
Mass Spectrometry:
The molecular ion peak [M]+ for the free base (C₁₆H₂₃NO₃) would be observed at m/z 293.17. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be detected at m/z 294.18.
Application in Solid-Phase Peptide Synthesis (SPPS)
H-Tyr(tbu)-allyl ester HCl is a valuable reagent for the incorporation of a C-terminal tyrosine residue or for the synthesis of peptide fragments that can be later coupled in solution. Its primary application is within the Fmoc/tBu SPPS strategy.
Experimental Workflow:
Figure 2: SPPS workflow utilizing H-Tyr(tbu)-allyl ester HCl.
Detailed Protocols:
A. Coupling of H-Tyr(tbu)-allyl ester HCl to a Hydroxyl-Functionalized Resin (e.g., Wang Resin)
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Activation: In a separate vessel, dissolve H-Tyr(tbu)-allyl ester HCl (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) to neutralize the HCl salt and activate the carboxyl group.
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat with a capping solution (e.g., acetic anhydride and DIEA in DMF).
B. Orthogonal Deprotection of the Allyl Ester
This step is performed on the resin-bound peptide when a free C-terminus is required for subsequent modifications, such as on-resin cyclization.
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF.
-
Deprotection Cocktail: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, like phenylsilane (PhSiH₃), in the reaction solvent.[11]
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by HPLC analysis of a small cleaved sample. The deprotection is typically complete within 1-2 hours.[12]
-
Washing: Thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.
C. Final Cleavage and Deprotection of the tert-Butyl Group
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tBu ether, are removed simultaneously.
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), with scavengers to trap the carbocations generated during deprotection.[6][13] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
H-Tyr(tbu)-allyl ester HCl is a powerful and versatile tool in the arsenal of the peptide chemist. Its well-defined orthogonal protection scheme enables the synthesis of complex and modified peptides with a high degree of control. By understanding its chemical properties and employing the detailed protocols outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies, advancing the frontiers of drug discovery and biochemical research.
References
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